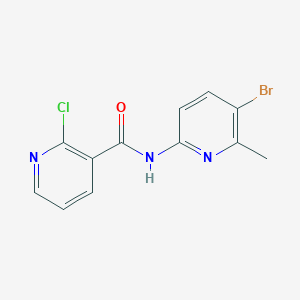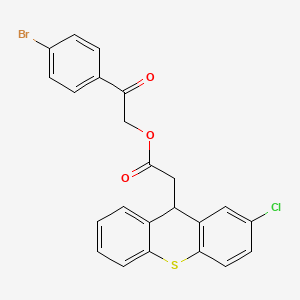![molecular formula C19H15F2N3O2 B11063888 7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11063888.png)
7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused imidazo[4,5-b]pyridine ring system, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the 3,4-difluorophenyl and 3-methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-difluorophenyl)-1-(3-hydroxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- 7-(3,4-difluorophenyl)-1-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Uniqueness
Compared to similar compounds, 7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one stands out due to its specific substitution pattern, which may confer unique biological activity and selectivity. The presence of both methoxy and difluorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H15F2N3O2 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H15F2N3O2/c1-26-13-4-2-3-12(8-13)24-10-22-19-18(24)14(9-17(25)23-19)11-5-6-15(20)16(21)7-11/h2-8,10,14H,9H2,1H3,(H,23,25) |
InChI Key |
KAGLQCTYDKULBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzamide](/img/structure/B11063806.png)
![6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B11063809.png)
![1-{4-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B11063815.png)
![5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11063830.png)
![Pyridine, 2-ethoxy-6-methyl-3-(5-thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11063831.png)
![(5E)-3-benzyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11063842.png)

![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B11063852.png)
![7-(3-Bromophenyl)-3-chloro-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B11063854.png)
![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11063860.png)
![methyl 3-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-hydroxy-5-methyl-3-(trifluoromethyl)-3H-pyrrole-4-carboxylate](/img/structure/B11063868.png)
![methyl 4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11063872.png)

![1-(4-Bromophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11063880.png)
